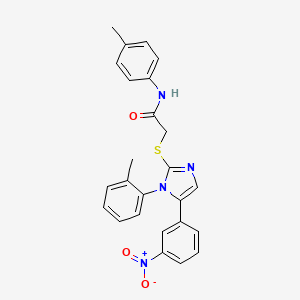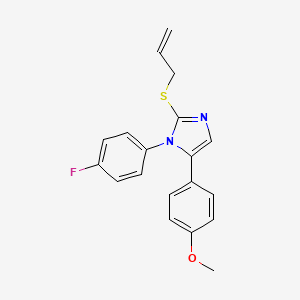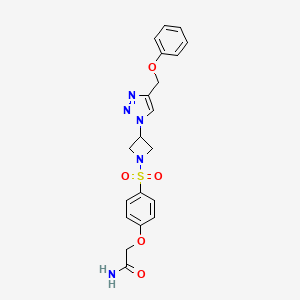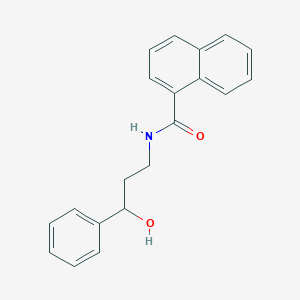
2-Amino-3,3-dimethylnorbornane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves intricate steps to ensure the introduction of specific functional groups while maintaining the integrity of the molecular framework. For example, methods for synthesizing amino-substituted phosphonic acids and their derivatives, which may share synthetic strategies with 2-amino-3,3-dimethylnorbornane hydrochloride, involve reactions from N-phthaloylglycine or dimethyl phosphonate precursors (Griffiths et al., 1997). Similarly, the synthesis of 2-amino-4,5-dimethylbenzoic acid from 3,4-dimethyl aniline highlights the versatility of amino group protection and functional group transformation techniques (Cheng Lin, 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-amino-3,3-dimethylnorbornane hydrochloride often reveals a complex interplay of steric and electronic effects. For instance, the structure of amino acid-derived acylnitroso Diels-Alder reaction products demonstrates the importance of stereochemistry in dictating the molecular architecture and subsequent reactivity (Shireman & Miller, 2001).
Chemical Reactions and Properties
Chemical reactions involving compounds with structures similar to 2-amino-3,3-dimethylnorbornane hydrochloride exhibit a range of transformations. For example, the reaction of aminopropylsilane with silica surfaces showcases the reactivity of amino groups in surface modifications (White & Tripp, 2000). Moreover, unexpected reactivity observed in amino-methylenenorbornane hydrochlorides with meta-chloroperbenzoic acid indicates complex reaction pathways influenced by the presence of amino groups (Martínez et al., 2007).
Physical Properties Analysis
The physical properties of chemical compounds like 2-amino-3,3-dimethylnorbornane hydrochloride are crucial for understanding their behavior in various environments. Although specific details on this compound were not found, the study of similar compounds' physical properties, such as solubility, melting points, and stability, is essential for their application in synthesis and drug development.
Chemical Properties Analysis
Analyzing the chemical properties involves understanding the reactivity, stability, and interaction of the compound with other chemicals. For example, the protection and deprotection strategies used in peptide synthesis indicate the chemical reactivity and functional group tolerance of amino acids and their derivatives (Arai et al., 1998). Such analyses are pivotal for designing synthesis pathways and predicting compound behavior in biological systems.
Applications De Recherche Scientifique
Reactivity and Compound Formation
- Reactivity with m-CPBA : 1-Amino-3,3-dimethyl-2-methylenenorbornane hydrochlorides exhibit unexpected reactivity with m-CPBA (meta-chloroperbenzoic acid), leading to distinct reaction pathways. The primary ammonium chloride variant forms a diastereomeric mixture of spiranic 1-nitronorbornane-based epoxides, while the tertiary variant undergoes skeletal rearrangement to produce 10-chlorocamphor (Martínez et al., 2007).
Stereochemistry and Addition Reactions
- Stereochemistry in Epoxidation : The addition reactions of 7,7-dimethylnorbornene and related olefins have been systematically studied. This work helps understand the steric effects in controlling stereochemistry during such additions. For example, the addition of borane to norbornene is primarily exo, while the addition to 7,7-dimethylnorbornene is predominantly endo (Brown et al., 1970).
Mass Spectral Studies
- Electron Ionization Mass Spectral Studies : Studies on electron ionization mass spectra of bridgehead 7,7-dimethylnorbornane-based β-amino alcohols have been conducted. These studies revealed complex fragmentation patterns and provided insights into the mass spectral characteristics of these compounds (Martínez et al., 2005).
Catalysis and Reaction Mechanisms
- Rearrangement Mechanisms in Cyclic O,N-acetals : Kinetic studies of the acid-catalyzed rearrangement of cyclic O,N-acetals derived from acylquinones and enamines reveal a dependency on the hydrochloric acid concentration, reaction medium, and the dialkylamino group of the substrate. This research provides insights into the rearrangement mechanisms in these compounds (Castro et al., 1986).
Polymer Science Applications
- Biodegradable Polyesteramides : Research into the synthesis of polyesteramides containing peptide linkages, using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride as a coupling agent, has shown potential applications in agriculture and biomedicine due to their solubility in various solvents and susceptibility to enzymatic hydrolysis (Fan et al., 2000).
Safety and Hazards
The safety data sheet for a similar compound, (2R)-2-amino-3,3-dimethylbutanamide hydrochloride, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Propriétés
IUPAC Name |
3,3-dimethylbicyclo[2.2.1]heptan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-9(2)7-4-3-6(5-7)8(9)10;/h6-8H,3-5,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRWFCMLWGGYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,3-dimethylnorbornane hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497463.png)
![4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2497464.png)

![2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497466.png)

![4-[(1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B2497468.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-ethoxyacetamide](/img/structure/B2497470.png)

![Tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B2497479.png)




